Comprehensive Technical Whitepaper: 2-Amino-N-isobutylpropanamide Hydrochloride
Comprehensive Technical Whitepaper: 2-Amino-N-isobutylpropanamide Hydrochloride
Phase I: Molecular Architecture & Physicochemical Baseline
2-Amino-N-isobutylpropanamide hydrochloride (CAS: 1236262-28-4) is a highly versatile aliphatic amino acid amide derivative. Structurally, it is the hydrochloride salt of the amide formed between alanine (2-aminopropanoic acid) and isobutylamine. In modern drug discovery and synthetic chemistry, this compound serves as a critical building block for peptidomimetics, fragment-based drug discovery (FBDD) libraries, and small-molecule active pharmaceutical ingredients (APIs)[1].
The presence of the hydrochloride salt significantly enhances its aqueous solubility and stability, making it ideal for direct integration into biological assays and aqueous-phase coupling reactions.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the compound, establishing the baseline metrics required for material identification and stoichiometric calculations[2][3].
| Property | Value / Specification |
| Chemical Name | 2-Amino-N-isobutylpropanamide hydrochloride |
| CAS Registry Number | 1236262-28-4 |
| Molecular Formula | C₇H₁₇ClN₂O (C₇H₁₆N₂O · HCl) |
| Molar Mass (Salt Form) | 180.68 g/mol |
| Monoisotopic Mass (Free Base) | 144.12627 Da |
| SMILES String | CC(C)CNC(=O)C(C)N.Cl |
| Predicted Collision Cross Section | 135.7 Ų ([M+H]⁺ adduct) |
| Purity Standard | ≥ 95% (Typical commercial grade) |
Phase II: Rational Synthesis & Mechanistic Control
The synthesis of 2-Amino-N-isobutylpropanamide hydrochloride requires precise control over stereochemistry (if a specific enantiomer of alanine is used) and chemoselectivity. The following protocol outlines a self-validating, two-step synthetic workflow utilizing a Boc-protection strategy.
Step 1: Amide Coupling (Boc-Protection Strategy)
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Objective: Form the amide bond between Boc-Ala-OH and isobutylamine.
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Procedure: Dissolve 1.0 equivalent of Boc-Ala-OH in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C to generate the active ester. Dropwise, add 1.1 equivalents of isobutylamine. Allow the reaction to warm to room temperature and stir for 4 hours.
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Mechanistic Causality: HATU is explicitly selected over traditional carbodiimides (e.g., DCC or EDC). The HOAt-derived active ester intermediate undergoes aminolysis at a significantly accelerated rate. This rapid kinetic pathway suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the α-chiral center of the alanine moiety. DIPEA is chosen as a sterically hindered, non-nucleophilic base to neutralize the system without competing for the electrophilic active ester.
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Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) system. The consumption of the primary amine (isobutylamine) is validated using a Ninhydrin stain. The reaction is deemed complete when the amine spot is entirely absent, ensuring no unreacted starting material carries over.
Step 2: Acidolytic Cleavage (Deprotection)
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Objective: Remove the tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt.
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Procedure: Isolate the Boc-protected intermediate via aqueous workup and dissolve it in a minimal volume of anhydrous Dichloromethane (DCM). Add 10 equivalents of 4M HCl in Dioxane. Stir vigorously at room temperature for 2 hours.
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Mechanistic Causality: 4M HCl in Dioxane is utilized instead of Trifluoroacetic acid (TFA). While TFA yields a trifluoroacetate salt that requires subsequent ion-exchange chromatography to achieve the desired HCl form, the HCl/Dioxane system directly furnishes 2-Amino-N-isobutylpropanamide hydrochloride. Furthermore, the dioxane/DCM solvent system facilitates the spontaneous precipitation of the highly polar HCl salt, driving the reaction to quantitative completion via Le Chatelier's principle and allowing for isolation via simple filtration.
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Self-Validation (In-Process Control): Monitor the supernatant via LC-MS. The complete disappearance of the [M+Na]⁺ peak corresponding to the Boc-intermediate, coupled with the emergence of the target[M+H]⁺ adduct at m/z 145.13, confirms total deprotection[3].
Figure 1: Synthetic workflow for 2-Amino-N-isobutylpropanamide hydrochloride.
Phase III: Analytical Validation Framework
To ensure the scientific integrity of the synthesized compound, a rigorous analytical framework must be applied. The following table outlines the expected analytical signals required to validate the structural identity and purity of 2-Amino-N-isobutylpropanamide hydrochloride[3][4].
| Analytical Technique | Target Parameter | Expected Value / Signal | Diagnostic Significance |
| LC-MS (ESI+) | [M+H]⁺ Adduct | m/z 145.13 | Confirms the monoisotopic mass of the free base (144.126 Da). |
| LC-MS (ESI+) | [M+Na]⁺ Adduct | m/z 167.11 | Secondary confirmation of the molecular weight. |
| ¹H NMR (D₂O) | Isobutyl -CH₃ | ~0.90 ppm (doublet, 6H) | Validates the integration of the isobutylamine moiety. |
| ¹H NMR (D₂O) | Alanine -CH₃ | ~1.50 ppm (doublet, 3H) | Confirms the presence of the alanine side chain. |
| ¹H NMR (D₂O) | Alpha -CH | ~4.00 ppm (quartet, 1H) | Identifies the chiral center adjacent to the primary amine. |
Phase IV: Storage, Stability, and Safety Matrix
Handling 2-Amino-N-isobutylpropanamide hydrochloride requires strict adherence to safety and storage protocols to maintain its chemical integrity and ensure laboratory safety[2].
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Environmental Controls: The compound must be handled under an inert gas (Argon or Nitrogen) and strictly protected from moisture. As a hydrochloride salt, it exhibits hygroscopic tendencies; exposure to ambient humidity can lead to water absorption, altering its effective molarity and complicating stoichiometric precision in downstream reactions[2].
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Thermal Regulation: Store in a cool environment (typically 2-8°C) away from direct sunlight to prevent slow thermal degradation or discoloration over time[2].
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Occupational Safety: The compound is classified as an irritant. Personnel must wear cold-insulating/protective gloves, flame-resistant clothing, and face protection. In the event of skin contact, protocols dictate immediate immersion in cool water or washing gently with plenty of soap and water. Contaminated clothing must not be allowed out of the workplace and must be washed before reuse[2].
Phase V: Strategic Utility in Medicinal Chemistry
In drug development, 2-Amino-N-isobutylpropanamide hydrochloride functions as a versatile N-terminal or C-terminal modifier. Its primary amine can undergo further derivatization (e.g., acylation, sulfonylation, or reductive amination), while the isobutyl group provides a lipophilic anchor that can occupy hydrophobic pockets in target proteins.
Figure 2: Downstream applications of the compound in drug discovery and SAR profiling.
References
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PubChemLite (Université du Luxembourg). "1236262-28-4 (C7H16N2O) - Structural Information and Predicted Collision Cross Section." LCSB Cheminformatics. Available at:[Link]
